Propane, 1-chloro-2-isocyanato-2-methyl-

Description

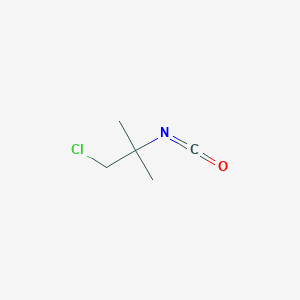

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-isocyanato-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-5(2,3-6)7-4-8/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYDISKBIVRYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Pathways of Propane, 1 Chloro 2 Isocyanato 2 Methyl

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate (–N=C=O) group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reactivity is the foundation for the formation of important chemical linkages like carbamates and ureas.

Reactions with Alcohols and Amines to Form Carbamates and Ureas

The reaction of isocyanates with compounds containing active hydrogen atoms, such as alcohols and amines, is a fundamental process in organic synthesis. ebrary.net When Propane (B168953), 1-chloro-2-isocyanato-2-methyl- reacts with an alcohol (R'OH), it undergoes a nucleophilic addition to form a carbamate (B1207046). nih.gov Similarly, a reaction with a primary or secondary amine (R'R''NH) yields a substituted urea (B33335). nih.gov

These reactions are typically high-yield and can often be performed at room temperature in a suitable solvent without the need for a base. commonorganicchemistry.com The general transformations are as follows:

Carbamate Formation: (CH₃)₂C(NCO)CH₂Cl + R'OH → (CH₃)₂C(NHC(O)OR')CH₂Cl

Urea Formation: (CH₃)₂C(NCO)CH₂Cl + R'R''NH → (CH₃)₂C(NHC(O)NR'R'')CH₂Cl

Mechanistic Investigations of Urea and Carbamate Formation

The formation of carbamates and ureas from isocyanates proceeds through a nucleophilic addition mechanism.

Carbamate Formation Mechanism: The reaction between an isocyanate and an alcohol is a nucleophilic addition. mdpi.com It is understood to be catalyzed by both the alcohol reactant and the urethane (B1682113) product. mdpi.com The mechanism can be influenced by the formation of alcohol associates, which may act as the active reacting partner, especially when the alcohol is in excess. mdpi.com Some base catalysts, such as tertiary amines, are thought to facilitate the reaction through a concerted termolecular mechanism, while anionic catalysts operate via a stepwise mechanism involving alcoholate anions. rsc.org

Urea Formation Mechanism: The synthesis of ureas from isocyanates and amines is a direct and convenient reaction. nih.govorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. commonorganicchemistry.com This forms a zwitterionic intermediate which then undergoes a rapid proton transfer to yield the final stable urea product. In some cases, particularly under neutral or acidic conditions, the reaction may proceed through an isocyanate intermediate generated in situ. nih.govnih.gov

Impact of Steric and Electronic Factors on Reactivity

The reactivity of the isocyanate group in Propane, 1-chloro-2-isocyanato-2-methyl- is significantly influenced by both steric and electronic factors.

Electronic Factors: The reactivity of an isocyanate is enhanced by factors that decrease the electron density on its central carbon atom. ebrary.net The chlorine atom on the adjacent carbon in Propane, 1-chloro-2-isocyanato-2-methyl- exerts an electron-withdrawing inductive effect, which should theoretically increase the electrophilicity and reactivity of the isocyanate carbon.

Steric Factors: Steric hindrance is a major determinant of isocyanate reactivity. poliuretanos.net The isocyanate group in Propane, 1-chloro-2-isocyanato-2-methyl- is attached to a tertiary carbon atom. This bulky arrangement creates significant steric hindrance around the reactive center, which can impede the approach of nucleophiles and thereby reduce the reaction rate compared to primary or secondary alkyl isocyanates.

| Factor | Influence on Isocyanate Reactivity | Application to Propane, 1-chloro-2-isocyanato-2-methyl- |

| Electronic | Electron-withdrawing groups increase reactivity. | The chloro group has an electron-withdrawing effect, increasing the electrophilicity of the isocyanate carbon. |

| Steric | Bulky groups adjacent to the isocyanate decrease reactivity. | The tertiary carbon creates significant steric hindrance, slowing the approach of nucleophiles. |

Reactivity of the Chlorinated Moiety

The 1-chloro-2-methylpropyl group of the molecule behaves as a tertiary alkyl halide. This structural feature is the most critical factor in determining the mechanism of its nucleophilic substitution reactions. youtube.com

Nucleophilic Substitution Pathways (SN1 vs. SN2)

Tertiary alkyl halides almost exclusively undergo nucleophilic substitution via the SN1 (Substitution Nucleophilic Unimolecular) mechanism. masterorganicchemistry.comyoutube.com The SN2 (Substitution Nucleophilic Bimolecular) pathway is strongly disfavored.

SN1 Pathway: This is a two-step mechanism. youtube.com The rate-determining first step involves the spontaneous departure of the leaving group (chloride ion) to form a stable tertiary carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com In the second, faster step, a nucleophile attacks the planar carbocation, which can occur from either face, often leading to a mixture of stereoisomers if the carbon were chiral. masterorganicchemistry.com The stability of the tertiary carbocation is the primary reason this pathway is favored. masterorganicchemistry.comaakash.ac.in

SN2 Pathway: This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.comlibretexts.org For the chlorinated moiety of Propane, 1-chloro-2-isocyanato-2-methyl-, this pathway is sterically hindered. The bulky methyl groups attached to the tertiary carbon block the nucleophile's access for a backside attack, making the SN2 transition state energetically unfavorable. youtube.commasterorganicchemistry.comaakash.ac.in

| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to Chlorinated Moiety |

| Substrate | Favored by 3°, 2° | Favored by Methyl, 1°, 2° | 3° structure strongly favors SN1. masterorganicchemistry.com |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] | Reaction rate depends only on the concentration of Propane, 1-chloro-2-isocyanato-2-methyl-. masterorganicchemistry.com |

| Intermediate | Carbocation | None (Transition State) | A stable tertiary carbocation intermediate is formed. youtube.com |

| Steric Hindrance | Less sensitive to steric hindrance. lumenlearning.com | Highly sensitive to steric hindrance. masterorganicchemistry.com | Severe steric hindrance prevents the SN2 pathway. youtube.com |

Competition between Isocyanate and Alkyl Halide Reactivity

Propane, 1-chloro-2-isocyanato-2-methyl- possesses two key functional groups: a primary alkyl chloride and a tertiary isocyanate. The reactivity of this compound is dictated by the electrophilic nature of the carbon atoms in both the C-Cl bond and the N=C=O group. The outcome of a reaction with a nucleophile will depend on the relative reactivity of these two sites, which is influenced by steric hindrance and the nature of the attacking species.

The primary alkyl chloride is susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism, as well as elimination reactions. The isocyanate group, on the other hand, readily undergoes nucleophilic attack at the central carbon atom.

Due to the presence of two reactive centers, a competition arises when the molecule is subjected to nucleophilic attack. The less sterically hindered primary alkyl chloride would generally be more accessible for an S(_N)2 reaction compared to the tertiary carbon of the isocyanate group. However, the high electrophilicity of the isocyanate carbon makes it a prime target for many nucleophiles. The specific reaction conditions and the nature of the nucleophile/base will ultimately determine the dominant reaction pathway. For instance, a bulky nucleophile might favor attack at the less hindered alkyl chloride, while a smaller, hard nucleophile might preferentially react with the isocyanate group.

Elimination Reactions to Form Alkenes

The presence of a chlorine atom makes Propane, 1-chloro-2-isocyanato-2-methyl- a candidate for elimination reactions, specifically dehydrohalogenation, to yield alkenes. This process involves the removal of a hydrogen atom from a β-carbon and the chloride from the α-carbon.

Thermal Decomposition Mechanisms

For alkyl isocyanates, thermal decomposition can proceed through a unimolecular route to form an alkene and isocyanic acid (HNCO). researcher.life In the case of Propane, 1-chloro-2-isocyanato-2-methyl-, a potential thermal elimination pathway could involve the loss of HCl to form an unsaturated isocyanate. The high temperatures required for thermal decomposition could also lead to more complex fragmentation and rearrangement reactions.

The thermal decomposition of carbamates, which are derivatives of isocyanates, is a known method for generating isocyanates, suggesting the relative stability of the isocyanate group at elevated temperatures. mdpi.com However, the presence of the alkyl chloride functionality introduces an alternative decomposition pathway via dehydrochlorination.

Catalytic Approaches to Dehydrohalogenation

Catalytic dehydrohalogenation offers a milder alternative to thermal decomposition for the synthesis of alkenes from alkyl halides. studysmarter.co.ukperlego.compressbooks.pub This process typically involves the use of a base to facilitate the elimination of HX. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination.

For Propane, 1-chloro-2-isocyanato-2-methyl-, treatment with a strong, non-nucleophilic base would be expected to promote the E2 elimination of HCl, leading to the formation of 2-isocyanato-2-methylprop-1-ene. The use of a bulky base would favor the formation of the terminal alkene due to steric hindrance.

It is important to consider that the isocyanate group is sensitive to strong bases, which could lead to competing reactions such as polymerization or the formation of carbamate derivatives if a protic solvent is present. Therefore, the selection of a suitable catalyst and reaction conditions is crucial to achieve selective dehydrohalogenation without affecting the isocyanate functionality.

| Reaction Type | Reagents/Conditions | Potential Products | Notes |

| Dehydrohalogenation | Strong, non-nucleophilic base (e.g., potassium tert-butoxide) | 2-isocyanato-2-methylprop-1-ene | E2 mechanism is likely. Bulky base favors terminal alkene. |

| Thermal Decomposition | High temperature | 2-isocyanato-2-methylprop-1-ene, HCl, and other fragmentation products | Pathway is inferred from similar compounds. |

Cycloaddition Reactions Involving the Isocyanate Group

The isocyanate group in Propane, 1-chloro-2-isocyanato-2-methyl- is a versatile participant in cycloaddition reactions, providing a pathway for the synthesis of various heterocyclic compounds.

Formation of Heterocyclic Compounds

Isocyanates are known to undergo cycloaddition reactions with a variety of unsaturated compounds to form heterocyclic rings. For instance, the reaction of isocyanates with alkenes can lead to the formation of β-lactams. While specific examples with Propane, 1-chloro-2-isocyanato-2-methyl- are not documented, the general reactivity of isocyanates suggests its potential in this area.

The reaction of isocyanates with other cumulenes, such as carbodiimides or other isocyanates, can also lead to the formation of four- or six-membered heterocyclic rings. Electron-initiated cycloaddition of alkyl isocyanates can lead to the formation of isocyanurate anion radicals. nih.gov Furthermore, isocyanides can undergo formal [4+1] cycloaddition reactions with various substrates, including vinyl isocyanates, to afford a range of functionalized heterocycles such as pyrroles, imidazoles, and oxazoles. rsc.org

[2+2] Cycloadditions

The [2+2] cycloaddition is a characteristic reaction of isocyanates, particularly with electron-rich alkenes, to form four-membered β-lactam rings. The mechanism of this reaction can be either concerted or stepwise, often involving a diradical intermediate, especially with more electron-rich alkenes. researchtrends.net

While specific studies on the [2+2] cycloaddition reactions of Propane, 1-chloro-2-isocyanato-2-methyl- are not available, the behavior of similar compounds like tert-butyl isocyanate provides a model for its expected reactivity. tert-Butyl isocyanate undergoes [2+2] cycloaddition with phosphagermaallene to yield a 1-oxa-2-germacyclobutane. sigmaaldrich.com The reactivity in these cycloadditions can be enhanced by the use of Lewis acids. nih.gov

The presence of the chloroalkyl group in Propane, 1-chloro-2-isocyanato-2-methyl- could potentially influence the reactivity and selectivity of these cycloaddition reactions, offering opportunities for further functionalization of the resulting heterocyclic products.

| Cycloaddition Type | Reactant | Potential Heterocyclic Product | Reaction Details |

| [2+2] Cycloaddition | Alkene | β-Lactam | Can be concerted or stepwise. Reactivity depends on alkene electronics. |

| [4+1] Cycloaddition | Isocyanide | Functionalized Pyrroles, Imidazoles, etc. | Inferred from reactivity of vinyl isocyanates. |

| Electron-initiated | - | Isocyanurate | Forms anion radicals. |

[4+1] Cycloadditions

The [4+1] cycloaddition is a chemical reaction involving a four-atom π-system and a one-atom component to form a five-membered ring. While isocyanates are well-known to participate in cycloadditions, such as [2+2] reactions with alkenes to form β-lactams and [3+2] reactions with azides to form triazolinones, their participation in [4+1] cycloadditions is not a commonly reported or characteristic reaction pathway.

The typical role of an isocyanate in pericyclic reactions involves its C=N or C=O double bond acting as a 2π component. For an isocyanate to engage in a [4+1] cycloaddition, it would require a reaction partner, such as a carbene or a related species, that can provide a single atom with a suitable electron configuration.

Currently, the scientific literature lacks specific examples of [4+1] cycloadditions involving isocyanates, including Propane, 1-chloro-2-isocyanato-2-methyl-. The electronic structure of the isocyanate group does not readily lend itself to this type of reaction manifold. Therefore, this pathway is considered theoretical and not practically established for this class of compounds under conventional reaction conditions.

Polymerization Mechanisms Initiated by Propane, 1-chloro-2-isocyanato-2-methyl-

Propane, 1-chloro-2-isocyanato-2-methyl- can serve as a monomer in polymerization reactions, either through self-polymerization or by reacting with other monomers. The mechanisms are heavily influenced by the steric hindrance around the isocyanate group and the electronic influence of the adjacent chloro-substituent.

Isocyanate Trimerization and Oligomerization in Controlled Environments

Isocyanates can undergo self-addition reactions to form dimers, trimers, and higher oligomers. The most common and stable product of this self-polymerization is the cyclic trimer, a highly stable six-membered ring known as an isocyanurate (or more formally, a 1,3,5-triazinane-2,4,6-trione).

The trimerization process is typically catalyzed by a range of substances, including Lewis bases (such as tertiary amines and phosphines), organometallic compounds, and certain salts (e.g., carboxylates). The general mechanism initiated by a basic catalyst involves the following steps:

Initiation: The catalyst (Nu⁻) attacks the electrophilic carbon of the isocyanate group, forming an anionic intermediate.

Propagation: This anionic intermediate then attacks a second isocyanate molecule, forming a dimeric anion. This step is repeated with a third isocyanate molecule.

Ring Closure: The resulting trimeric anion undergoes an intramolecular cyclization, eliminating the catalyst and forming the stable isocyanurate ring.

For Propane, 1-chloro-2-isocyanato-2-methyl-, the reaction is subject to two opposing structural effects. The tertiary nature of the carbon attached to the isocyanate group creates significant steric hindrance. This bulkiness can impede the approach of the catalyst and the subsequent monomer units, potentially slowing the rate of trimerization significantly compared to less hindered primary or secondary isocyanates. However, the electron-withdrawing inductive effect of the beta-chlorine atom increases the electrophilicity of the isocyanate carbon, which could partially counteract the steric effect by making it more susceptible to nucleophilic attack.

| Catalyst Type | Example | General Mechanism | Applicability Notes |

| Tertiary Amines | DABCO (1,4-Diazabicyclo[2.2.2]octane) | Nucleophilic attack on the isocyanate carbon initiates polymerization. | Commonly used, but effectiveness may be reduced by steric hindrance. |

| Organometallic Compounds | Tin(II) octoate, Titanium alkoxides | Coordination of the isocyanate to the metal center, activating it for attack. | Can be highly effective but may also promote side reactions. |

| Carboxylate Salts | Potassium octoate, Sodium benzoate | The carboxylate anion acts as the nucleophilic initiator. | Often used at elevated temperatures to achieve desired reaction rates. |

This table illustrates common catalyst types for isocyanate trimerization and their general mechanisms of action.

Mechanisms of Polyurethane Formation using Isocyanate Precursors

The formation of polyurethanes is the most significant industrial application of isocyanates. The reaction involves the step-growth polymerization of an isocyanate with a polyol (a compound with multiple hydroxyl groups). The resulting polymer is characterized by the presence of repeating urethane (-NH-CO-O-) linkages.

The fundamental reaction is the nucleophilic addition of a hydroxyl group from the polyol to the electrophilic carbon atom of the isocyanate group. The mechanism can proceed without a catalyst, but it is often accelerated by catalysts such as tertiary amines or organotin compounds.

The reaction mechanism is as follows:

Catalyst Activation (Optional): In catalyzed reactions, the catalyst (e.g., a tertiary amine) may form a complex with the alcohol, increasing its nucleophilicity, or with the isocyanate, increasing its electrophilicity.

Nucleophilic Attack: The oxygen atom of a hydroxyl group attacks the carbonyl carbon of the isocyanate.

Proton Transfer: A proton is transferred from the hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of the urethane linkage.

When Propane, 1-chloro-2-isocyanato-2-methyl- is used as the isocyanate precursor, its reactivity is again dictated by the balance of steric and electronic factors.

Steric Hindrance: The tertiary alkyl group significantly hinders the approach of the bulky polyol molecule. This steric effect is a major determinant of the reaction rate and generally leads to lower reactivity compared to primary and secondary isocyanates.

Electronic Effect: The inductive electron-withdrawing effect of the adjacent chlorine atom makes the isocyanate carbon more electrophilic and thus more prone to nucleophilic attack.

| Isocyanate Type | Example | Relative Reactivity | Primary Reason |

| Aromatic | Methylene (B1212753) diphenyl diisocyanate (MDI) | Very High | Electronic activation by the aromatic ring; minimal steric hindrance. |

| Primary Aliphatic | Hexamethylene diisocyanate (HDI) | High | Low steric hindrance. |

| Secondary Aliphatic | Isophorone diisocyanate (IPDI) | Medium | Increased steric hindrance compared to primary isocyanates. |

| Tertiary Aliphatic | Propane, 1-chloro-2-isocyanato-2-methyl- (Predicted) | Low | Significant steric hindrance from the tertiary carbon. |

This table presents a general comparison of isocyanate reactivity in polyurethane formation, highlighting the predicted low reactivity of the subject compound due to steric effects.

Derivatization and Complex Molecule Synthesis Utilizing Propane, 1 Chloro 2 Isocyanato 2 Methyl As a Chemical Building Block

Construction of Advanced Organic Intermediates

The dual functionality of Propane (B168953), 1-chloro-2-isocyanato-2-methyl- enables its use as a versatile scaffold for the introduction of branched aliphatic chains and for a variety of functional group interconversions, thereby facilitating the assembly of advanced organic intermediates.

Introduction of Branched Isocyanato- or Chloro- Aliphatic Chains

The primary chloro atom in Propane, 1-chloro-2-isocyanato-2-methyl- is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of this branched three-carbon unit onto a variety of substrates. This provides a straightforward method for installing a sterically hindered isocyanate group, which can be valuable in tuning the properties of target molecules. For instance, reaction with nucleophiles such as amines, alkoxides, or carbanions leads to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds, respectively, while preserving the isocyanate functionality for subsequent transformations.

Conversely, the isocyanate group can be reacted first with nucleophiles like alcohols or amines to form stable urethane (B1682113) or urea (B33335) linkages. imperial.ac.uk This initial reaction effectively protects the isocyanate while leaving the primary chloro group available for further synthetic manipulations. This strategy allows for the incorporation of a branched chloro-aliphatic chain into a molecule, which can then serve as a handle for subsequent cross-coupling reactions or further nucleophilic displacements.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Potential Application |

|---|---|---|

| Primary/Secondary Amine | N-substituted amino isocyanate | Intermediate for ureas, heterocycles |

| Alcohol/Phenol | Alkoxy/Aryloxy isocyanate | Intermediate for urethanes, polymers |

| Thiol/Thiophenol | Thioalkoxy/Thioaryloxy isocyanate | Intermediate for thiocarbamates |

Synthetic Transformations for Functional Group Interconversion

The chloro and isocyanato groups of Propane, 1-chloro-2-isocyanato-2-methyl- can be converted into a wide range of other functionalities, significantly expanding its synthetic utility. fiveable.me The primary chloride can be readily transformed into other halides (iodide or bromide) via the Finkelstein reaction, enhancing its reactivity in subsequent substitution or coupling reactions. vanderbilt.edu It can also be converted to azides, nitriles, or thiols, which are precursors to amines, carboxylic acids, and sulfur-containing compounds, respectively.

The isocyanate group is a versatile functional handle that can be hydrolyzed to a primary amine, which can then undergo a plethora of further reactions. imperial.ac.uk Alternatively, it can be reduced to a methylamino group or react with organometallic reagents to yield amides after hydrolysis. These interconversions allow for the strategic unmasking or introduction of new reactive sites within a molecule.

Table 2: Key Functional Group Interconversions

| Initial Group | Reagent(s) | Resulting Group |

|---|---|---|

| -Cl | NaI, acetone | -I |

| -Cl | NaN3, DMF | -N3 |

| -Cl | KCN, DMSO | -CN |

| -NCO | H3O+ | -NH2 |

| -NCO | 1. R-MgBr, 2. H2O | -NHC(=O)R |

Applications in the Synthesis of Heterocyclic Systems

The presence of two reactive centers in a specific spatial arrangement makes Propane, 1-chloro-2-isocyanato-2-methyl- an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Ring Closure Reactions Involving Both Functionalities

The differential reactivity of the chloro and isocyanato groups can be exploited in intramolecular cyclization reactions to form a variety of saturated N-heterocycles. By first reacting the isocyanate with a binucleophile containing, for example, an amine and a hydroxyl group, a urea or urethane intermediate is formed. Subsequent intramolecular nucleophilic attack of the remaining nucleophilic center onto the primary chloride will result in ring closure. This strategy can be employed to synthesize substituted morpholines, piperazines, and other related heterocyclic scaffolds. The reaction conditions can often be tuned to favor either a one-pot or a stepwise process, providing synthetic flexibility. For instance, reactions of α-chloroalkyl isocyanates with N,N-disubstituted cyanothioacetamides have been shown to yield 6-dialkylamino-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitriles. researchgate.net

Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular diversity. researchgate.netresearchgate.net Propane, 1-chloro-2-isocyanato-2-methyl- can serve as a bifunctional component in MCRs, such as the Ugi or Passerini reactions. beilstein-journals.orgmdpi.com For example, in an Ugi-type reaction, the isocyanate can react with an amine, a carbonyl compound, and an isocyanide. The resulting Ugi product would still contain the primary chloro group, which can then be used for post-MCR modifications, such as intramolecular cyclization or the introduction of further diversity elements through substitution reactions. This approach allows for the efficient construction of complex, drug-like molecules and diverse chemical libraries for screening purposes.

Precursor in Polymeric Scaffolds and Network Formation

The dual functionality of Propane, 1-chloro-2-isocyanato-2-methyl- makes it a valuable monomer for the synthesis of functional polymers and cross-linked networks. The isocyanate group is well-known for its ability to form polyurethanes and polyureas through step-growth polymerization with diols or diamines, respectively. wikipedia.org The presence of the chloro group on the monomer allows for the synthesis of polymers with reactive side chains.

These pendant chloro groups can be utilized for post-polymerization modification, enabling the grafting of other polymer chains or the introduction of specific functional molecules. This approach can be used to tailor the properties of the resulting polymer, such as its solubility, thermal stability, or biocompatibility. Furthermore, the chloro groups can act as cross-linking sites. Upon treatment with a suitable cross-linking agent, a three-dimensional polymer network can be formed, leading to the production of gels, resins, or coatings with specific mechanical and chemical properties. For instance, the polymerization of monomers containing azide (B81097) groups, which can be derived from chloro-substituents, has been investigated for creating functional polymers. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Propane, 1-chloro-2-isocyanato-2-methyl- |

An article on "Propane, 1-chloro-2-isocyanato-2-methyl-" focusing on its specific applications in advanced chemical synthesis cannot be generated at this time. Extensive searches for scholarly articles, patents, and chemical literature pertaining to this specific compound, "Propane, 1-chloro-2-isocyanato-2-methyl-," and its associated CAS number (147164-52-3) did not yield information within the scope of the requested outline.

Initial investigations revealed a discrepancy in the provided CAS number. The IUPAC name "Propane, 1-chloro-2-isocyanato-2-methyl-" corresponds to the CAS number 10146-81-3. However, even with this corrected information, no research or documentation could be found detailing the use of this specific chemical building block in the following areas:

Controlled Polymerization Strategies for Defined Architectures: There is no available literature describing the use of "Propane, 1-chloro-2-isocyanato-2-methyl-" as a monomer or initiator in controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or other methods for creating polymers with defined architectures.

Tailoring Reactivity for Specific Monomer Incorporation: No studies were identified that explore the modification of "Propane, 1-chloro-2-isocyanato-2-methyl-" to control its reactivity for the selective incorporation of specific monomers into a polymer chain.

Radiosynthesis and Isotopic Labeling Applications: The search yielded no information on the incorporation of isotopes into "Propane, 1-chloro-2-isocyanato-2-methyl-" for the purpose of mechanistic studies or the development of tracers. Furthermore, no methodologies for creating radiolabeled derivatives of this compound have been published in the available scientific literature.

While the individual functional groups of this molecule—a primary chloride and a tertiary isocyanate—suggest potential reactivity in various chemical transformations, there is no documented evidence of its application in the specific, advanced contexts requested. The absence of detailed research findings makes it impossible to construct a thorough, informative, and scientifically accurate article as per the user's instructions.

Therefore, the requested article on "" with the specified subsections cannot be written based on currently accessible information.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring of Propane, 1 Chloro 2 Isocyanato 2 Methyl

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure of "Propane, 1-chloro-2-isocyanato-2-methyl-" by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful and rapid tool for the functional group analysis of "Propane, 1-chloro-2-isocyanato-2-methyl-". The most characteristic feature in its IR spectrum is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the region of 2250-2275 cm⁻¹. The presence of this intense peak is a definitive indicator of the isocyanate functionality.

Other expected absorption bands for the "Propane, 1-chloro-2-isocyanato-2-methyl-" molecule include C-H stretching vibrations from the methyl and methylene (B1212753) groups, which are expected in the 2880-3080 cm⁻¹ region. C-H bending vibrations are anticipated to appear between 1300 cm⁻¹ and 1500 cm⁻¹. wikipedia.org The C-Cl stretching vibration is typically observed in the fingerprint region, generally between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong, Sharp |

| Alkyl C-H | Stretch | 2880 - 3080 | Medium to Strong |

| Alkyl C-H | Bend | 1300 - 1500 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of "Propane, 1-chloro-2-isocyanato-2-methyl-". Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the different proton environments within the molecule. The protons of the two methyl groups attached to the same carbon are expected to be equivalent and would likely appear as a singlet. The protons of the chloromethyl (-CH₂Cl) group would appear as another distinct signal, likely a singlet as there are no adjacent protons to cause splitting. The relative integration of these signals would provide a ratio of the number of protons in each environment, further confirming the structure.

The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in "Propane, 1-chloro-2-isocyanato-2-methyl-". One would expect to see signals for the carbon of the isocyanate group (typically in the 120-130 ppm range), the quaternary carbon attached to the isocyanate and chloro-methyl groups, the carbon of the chloromethyl group, and the carbons of the two equivalent methyl groups.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~1.0 - 1.5 | Singlet | 6H |

| -CH₂Cl | ~3.5 - 4.0 | Singlet | 2H |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | ||

| -N=C =O | ~120 - 130 | ||

| -C (CH₃)₂ | Quaternary region | ||

| -C H₂Cl | ~40 - 50 | ||

| -C(C H₃)₂ | ~20 - 30 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns of "Propane, 1-chloro-2-isocyanato-2-methyl-". The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak is expected, with a characteristic M+2 peak having an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. sigmaaldrich.com

Electron ionization (EI) would likely lead to the fragmentation of the molecule. Common fragmentation pathways could include the loss of a chlorine atom, the isocyanate group, or methyl groups, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure. For instance, the loss of the chloromethyl group or the isocyanate group would result in significant fragment ions that can be readily identified.

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 133.57 | Molecular Ion |

| [M+2]⁺ | 135.57 | Isotopic peak due to ³⁷Cl |

| [M - Cl]⁺ | 98.57 | Loss of a chlorine atom |

| [M - NCO]⁺ | 91.57 | Loss of the isocyanate group |

| [M - CH₂Cl]⁺ | 84.57 | Loss of the chloromethyl group |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating "Propane, 1-chloro-2-isocyanato-2-methyl-" from impurities and for monitoring its formation or consumption in chemical reactions.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like "Propane, 1-chloro-2-isocyanato-2-methyl-". wikipedia.org A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. The choice of the stationary phase is critical for achieving good separation from potential impurities or other reactants and products.

When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both separation and identification. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for their definitive identification. This is particularly useful for analyzing complex reaction mixtures and identifying byproducts.

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of "Propane, 1-chloro-2-isocyanato-2-methyl-", especially if the compound has limited thermal stability or volatility. Isocyanates can be analyzed by HPLC, often after derivatization to form more stable and readily detectable compounds. chemicalbook.com However, direct analysis is also possible with appropriate column and mobile phase selection. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. chemicalbook.com

Coupling HPLC with mass spectrometry (HPLC-MS) enhances the analytical capabilities by providing molecular weight and structural information for the compounds separated by HPLC. This is particularly advantageous for monitoring reactions where non-volatile starting materials, intermediates, and products may be present.

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Purity assessment, reaction monitoring |

| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient | UV, MS | Purity assessment, analysis of non-volatile mixtures |

Derivatization Strategies for Enhanced Analytical Detection

The dual functionality of Propane (B168953), 1-chloro-2-isocyanato-2-methyl-, containing both a highly reactive isocyanate group and a haloalkane moiety, presents unique challenges and opportunities for its analytical determination. Direct analysis can be difficult due to the compound's reactivity and potentially low concentration in complex matrices. Chemical derivatization is a powerful strategy to overcome these limitations. This process modifies the analyte to improve its chromatographic behavior, enhance its detectability, and increase its stability for analysis by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). libretexts.orgyoutube.com Strategies can be tailored to target either the isocyanate group or the chloroalkane moiety, depending on the analytical requirements.

Reagents and Protocols for Isocyanate Derivatization

The primary goal of derivatizing the isocyanate group is to convert it into a stable, easily detectable derivative. This is crucial for accurate quantification, especially in trace analysis. nih.gov The reaction typically involves a nucleophilic attack on the electrophilic carbon of the isocyanate group (-N=C=O) by a derivatizing agent, usually an amine or an alcohol, to form a stable urea (B33335) or urethane (B1682113), respectively. nih.govtandfonline.com The choice of reagent is critical and is often dictated by the desired detection method (e.g., UV, fluorescence, electrochemical). nih.govrsc.org

Several reagents have been established for the derivatization of isocyanates. A successful derivatizing agent should react quickly and completely with all isocyanate groups, be detectable at low levels, and yield a response proportional to the number of isocyanate groups present. nih.gov

Key Derivatizing Reagents:

Tryptamine (B22526) (TRYP): This reagent is effective for derivatizing isocyanates for analysis by HPLC. nih.govnih.gov The resulting derivatives can be detected using both fluorescence and amperometric (electrochemical) detectors. psu.edursc.org The intrinsic fluorescence of the tryptamine moiety allows for highly sensitive detection, with one study noting a 30-fold increase in sensitivity for a tryptamine-derivatized isocyanate compared to a derivative from 1-(2-methoxyphenyl) piperazine (B1678402) when using fluorescence detection. rsc.org A key advantage of using tryptamine is that all its isocyanate derivatives can be quantified using a single, pure derivative of a known isocyanate as a calibration standard, which is particularly useful when analyzing polymeric isocyanates for which identical standards are unavailable. psu.edursc.org

1-(2-Methoxyphenyl)piperazine (MOPP): MOPP is a widely used reagent that forms urea derivatives with isocyanates. These derivatives are typically analyzed by HPLC with ultraviolet (UV) and electrochemical (EC) detectors in series. google.com

1-(9-Anthracenylmethyl)piperazine (MAP): Developed to improve upon existing methods, MAP is a highly reactive and sensitive derivatizing agent. nih.gov Its anthracene (B1667546) group provides a strong chromophore for UV detection and a fluorophore for fluorescence detection, leading to very low detection limits. Studies have shown MAP to be more reactive towards phenyl isocyanate than MOPP, tryptamine, and 9-(methylaminomethyl)anthracene (B57991) (MAMA). nih.gov

9-(Methylaminomethyl)anthracene (MAMA): Similar to MAP, MAMA contains an anthracene group, enabling sensitive fluorescence and UV detection of the resulting isocyanate derivatives. nih.gov

p-Tolyl isocyanate (PTI): While an isocyanate itself, PTI is used as a derivatizing reagent for polar compounds containing hydroxyl (-OH) or thiol (-SH) groups, making them suitable for GC-MS analysis. nih.gov This highlights a different derivatization strategy where the analyte contains the nucleophilic group, which is not the primary approach for Propane, 1-chloro-2-isocyanato-2-methyl- but is relevant in the broader context of derivatization chemistry.

General Derivatization Protocol: A typical protocol for isocyanate derivatization involves mixing the sample containing the analyte with a solution of the derivatizing reagent in a suitable solvent like acetonitrile or toluene. tandfonline.compsu.edu The reaction is often allowed to proceed for a set time (e.g., 1-2 hours) at room temperature to ensure complete conversion. tandfonline.compsu.edu Following the reaction, the mixture can be directly analyzed or may require a cleanup step, such as solid-phase extraction, to remove excess reagent before injection into the analytical instrument. google.com

Interactive Table: Comparison of Common Isocyanate Derivatizing Reagents

| Reagent | Abbreviation | Typical Detection Method(s) | Key Advantages | Relative Reactivity (vs. Phenyl Isocyanate) |

|---|---|---|---|---|

| 1-(9-Anthracenylmethyl)piperazine | MAP | HPLC-UV, HPLC-Fluorescence, HPLC-EC | High reactivity and sensitivity; stable derivatives. nih.gov | 100 nih.gov |

| 1-(2-Methoxyphenyl)piperazine | MOPP | HPLC-UV, HPLC-EC | Established and widely used method. google.com | 88 nih.gov |

| Tryptamine | TRYP | HPLC-Fluorescence, HPLC-EC | Enables single-standard calibration for total isocyanates. psu.edursc.org | 30 nih.gov |

| 9-(Methylaminomethyl)anthracene | MAMA | HPLC-UV, HPLC-Fluorescence | Provides highly fluorescent derivatives for sensitive detection. nih.gov | 25 nih.gov |

Derivatization of Haloalkane Moiety for Specific Analyses

While the isocyanate group is often the primary target for derivatization due to its high reactivity, the 1-chloro group in Propane, 1-chloro-2-isocyanato-2-methyl- offers an alternative handle for chemical modification. This can be particularly useful for confirmatory analysis or when the analytical goal is to investigate reactions or degradation pathways involving the haloalkane part of the molecule. Derivatization of alkyl halides often aims to introduce a tag that enhances detection by mass spectrometry or other detectors. nih.govacs.org

A significant challenge in derivatizing the haloalkane moiety is the presence of the highly reactive isocyanate group. The chosen derivatization chemistry must be selective for the C-Cl bond and not consume the isocyanate, or alternatively, a protection-derivatization-deprotection sequence might be necessary, which adds complexity.

Potential Derivatization Approaches:

Nucleophilic Substitution: The chlorine atom can be displaced by a nucleophile. To enhance analytical detection, a nucleophilic reagent containing a chromophore or a permanently charged group for mass spectrometry can be used.

Pyridine-based Reagents: Reagents like 4-dimethylaminopyridine (B28879) (4-DMAP) or its analogues can derivatize alkyl halides. nih.govnih.gov The reaction results in a charged pyridinium (B92312) salt, which is highly suitable for detection by electrospray ionization mass spectrometry (ESI-MS). acs.org This approach is particularly effective for trace analysis of genotoxic alkylating agents. nih.gov

Thiol-based Reagents: Nucleophilic thiols can displace the halide. If the thiol reagent contains a suitable tag, this can be an effective strategy.

Alkylation Reactions: In this approach, the haloalkane acts as an alkylating agent.

Derivatization with Amines: Reagents such as polymer-immobilized 8-amino-2-naphthoxide have been used to derivatize alkyl halides. oup.com The resulting derivatives can be monitored using UV, fluorescence, and electrochemical detectors. oup.com

Considerations for Protocol Development: When developing a protocol for the haloalkane moiety, reaction conditions must be carefully optimized. The reaction of 4-DMAP with alkyl halides, for instance, has been optimized by studying the effects of solvent, reaction time, temperature, and reagent concentration. nih.gov For Propane, 1-chloro-2-isocyanato-2-methyl-, conditions would need to be mild enough to avoid polymerization or unwanted side reactions of the isocyanate group. It may be necessary to first derivatize the isocyanate with a non-nucleophilic group (a "protecting group") before proceeding with the derivatization of the chloro group.

Interactive Table: Potential Derivatization Reagents for Haloalkane Moiety

| Reagent | Reaction Type | Typical Detection Method | Comments |

|---|---|---|---|

| 4-Dimethylaminopyridine (4-DMAP) | Nucleophilic Substitution (forms Pyridinium salt) | LC-MS/MS | Enhances ESI-MS sensitivity by introducing a permanent positive charge. nih.govacs.org |

| Butyl 1-(pyridin-4-yl) piperidine (B6355638) 4-carboxylate (BPPC) | Nucleophilic Substitution | LC-MS/MS | A modified 4-DMAP reagent designed for enhanced screening potential. nih.gov |

| Polymer-immobilized 8-amino-2-naphthoxide | Nucleophilic Substitution | HPLC-UV, HPLC-Fluorescence, HPLC-EC | Solid-phase reagent simplifies cleanup. oup.com |

In Situ and Real-Time Reaction Monitoring Methodologies

Monitoring the synthesis or subsequent reactions of Propane, 1-chloro-2-isocyanato-2-methyl- in real-time provides critical insights into reaction kinetics, pathway, mechanism, and endpoint. mt.com In situ spectroscopic techniques are powerful tools for this purpose, as they allow for continuous analysis of the reaction mixture directly in the reaction vessel without the need for sampling, which can be problematic for reactive species like isocyanates. mt.comremspec.com

Fourier Transform Infrared (FTIR) Spectroscopy: Mid-infrared (Mid-IR) spectroscopy is an ideal technique for monitoring isocyanate reactions. mt.com The isocyanate functional group (-N=C=O) has a strong, sharp, and characteristic asymmetric stretching absorption band in a region of the IR spectrum that is typically free from other interfering absorbances, between 2250 and 2285 cm⁻¹. remspec.comresearchgate.net

Methodology: By using an attenuated total reflectance (ATR) fiber-optic probe inserted directly into the reaction vessel, Mid-IR spectra can be collected continuously throughout the reaction. mt.comremspec.comresearchgate.net The progress of the reaction is monitored by tracking the decrease in the intensity or area of the isocyanate peak at ~2270 cm⁻¹. researchgate.netresearchgate.net Simultaneously, the formation of products, such as urethanes (from reaction with alcohols) or ureas (from reaction with amines), can be observed by the appearance of their characteristic carbonyl (C=O) absorption bands. researchgate.net

Advantages: This method provides real-time quantitative data on the concentration of the isocyanate, allowing for the determination of reaction initiation, conversion rates, and endpoint. mt.com It is a robust technique applicable under various reaction conditions and provides specific information even in complex systems where the detailed chemistry may not be fully understood. mt.comremspec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful, non-invasive technique for real-time reaction monitoring. rsc.orgbruker.com It provides detailed structural information, allowing for the simultaneous tracking of reactants, intermediates, and products.

Methodology: Flow NMR setups, where the reaction mixture is continuously circulated from the reactor to the NMR spectrometer, are increasingly used for online reaction monitoring. rsc.orgbruker.com For Propane, 1-chloro-2-isocyanato-2-methyl-, ¹H and ¹³C NMR could be used to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the products. For instance, changes in the chemical shifts of the protons and carbons adjacent to the isocyanate and chloro groups would provide direct evidence of chemical transformation at these sites. In situ NMR can also be used to study the evolution of nanocrystal growth and other dynamic processes in real-time. elsevierpure.com

Advantages: NMR provides unambiguous structural identification and quantification of multiple species simultaneously without the need for chromatographic separation or calibration curves for each component (if an internal standard is used). bruker.comnih.gov This provides a comprehensive picture of the reaction dynamics. researchgate.net

Future Directions and Emerging Research Avenues in Chloroalkyl Isocyanate Chemistry

Development of Novel and Green Synthetic Routes to Chloroalkyl Isocyanates

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. This is particularly relevant for the synthesis of isocyanates, which has traditionally relied on hazardous reagents like phosgene (B1210022). Future research will undoubtedly focus on developing safer and more environmentally benign synthetic methodologies.

Catalytic Systems with Enhanced Sustainability Profiles

The development of novel catalytic systems is a cornerstone of green chemistry. For the synthesis of chloroalkyl isocyanates such as "Propane, 1-chloro-2-isocyanato-2-methyl-", research is anticipated to move away from stoichiometric reagents towards catalytic alternatives that offer high atom economy and reduce waste generation.

Future research in this area will likely explore:

Non-Phosgene Routes: Significant effort is being directed towards developing phosgene-free routes to isocyanates. rsc.orgrsc.org Catalytic carbonylation of chloroalkyl amines or nitro compounds could offer a more sustainable alternative. The use of catalysts based on earth-abundant and non-toxic metals will be a key focus.

Homogeneous and Heterogeneous Catalysis: The design of highly efficient and selective catalysts, both homogeneous and heterogeneous, will be crucial. Heterogeneous catalysts, in particular, offer the advantage of easy separation and recyclability, contributing to a more sustainable process. For instance, supported metal nanoparticles or single-atom catalysts could provide high activity and selectivity for the desired transformations.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in green synthesis. Organocatalysts can offer high selectivity under mild reaction conditions and are often derived from renewable resources, further enhancing the sustainability profile of the synthesis.

Biomass-Derived Precursors and Renewable Feedstocks

The transition from a fossil fuel-based economy to one based on renewable resources is a critical goal for sustainable development. The chemical industry is actively seeking to replace petroleum-based feedstocks with biomass-derived alternatives. rsc.orgresearchgate.net

For a compound like "Propane, 1-chloro-2-isocyanato-2-methyl-", future research could investigate synthetic pathways starting from bio-based platform molecules. Potential research directions include:

Conversion of Bio-alcohols and Amino Acids: Exploring catalytic routes to convert bio-derived alcohols or amino acids into the corresponding chloroalkyl isocyanate. This could involve multi-step synthetic sequences that prioritize green chemistry principles at each stage.

Valorization of Lignocellulosic Biomass: Lignocellulose, a major component of plant biomass, is a rich source of aromatic and aliphatic building blocks. acs.org Research into the selective depolymerization and functionalization of lignin (B12514952) and cellulose (B213188) could yield precursors for chloroalkyl isocyanates.

Exploration of Unprecedented Reaction Manifolds

Beyond developing greener synthetic routes, future research will also focus on exploring novel reaction manifolds that offer unique advantages in terms of efficiency, selectivity, and safety.

Photo- and Electrocatalytic Transformations

Photo- and electrocatalysis are emerging as powerful tools in organic synthesis, enabling transformations that are often difficult to achieve through traditional thermal methods. rsc.org These techniques utilize light or electricity, respectively, as clean energy sources to drive chemical reactions.

For the synthesis and functionalization of chloroalkyl isocyanates, these technologies could offer:

Mild Reaction Conditions: Photo- and electrochemical reactions can often be carried out at ambient temperature and pressure, reducing the energy consumption and the risk of side reactions.

Unique Reactivity: The generation of radical intermediates under photo- or electrochemical conditions can open up new pathways for C-H activation and functionalization, potentially leading to more direct and efficient syntheses of complex isocyanate-containing molecules.

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of hazardous or unstable compounds like isocyanates. acs.org

The application of flow chemistry to the synthesis of "Propane, 1-chloro-2-isocyanato-2-methyl-" would be a significant area of future research, with benefits including:

Enhanced Safety: The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, significantly improving the safety of the process.

Precise Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities.

Scalability: Flow processes can be easily scaled up by running multiple reactors in parallel, facilitating the transition from laboratory-scale synthesis to industrial production.

Rational Design of Isocyanate-Containing Building Blocks for Advanced Materials

The unique reactivity of the isocyanate group makes it a valuable functional group for the synthesis of a wide range of polymers and materials. wikipedia.org The presence of a chloroalkyl group in "Propane, 1-chloro-2-isocyanato-2-methyl-" provides an additional handle for further functionalization, making it a potentially versatile building block for advanced materials.

Future research in this area will likely focus on:

Novel Polymers: Utilizing "Propane, 1-chloro-2-isocyanato-2-methyl-" as a monomer or cross-linking agent to create novel polyurethanes, polyureas, and other polymers with tailored properties. The chlorine atom could be used for post-polymerization modification to introduce additional functionalities.

Functional Coatings and Adhesives: Developing high-performance coatings and adhesives with enhanced properties such as scratch resistance, chemical resistance, and tunable adhesion. The dual functionality of the molecule could allow for the creation of materials with unique interfacial properties.

Biomaterials: Designing biocompatible and biodegradable polymers for applications in drug delivery, tissue engineering, and medical devices. The ability to precisely control the chemical structure and functionality of the polymer would be critical for these applications.

Precursors for Tunable Polymeric Architectures

While isocyanates are fundamental building blocks for polyurethane and other polymers, specific studies detailing the use of "Propane, 1-chloro-2-isocyanato-2-methyl-" to create polymers with tunable architectures have not been identified in comprehensive searches of scientific databases. The presence of both a chloro and an isocyanato group could theoretically allow for sequential or differential polymerization reactions, leading to complex polymer structures. However, experimental data and detailed research findings on this specific application are lacking.

Integration into Supramolecular Assemblies

The functional groups present in "Propane, 1-chloro-2-isocyanato-2-methyl-" suggest its potential for integration into supramolecular assemblies through non-covalent interactions or covalent tethering. The isocyanate group can react with various nucleophiles to form stable linkages, while the chloro group can participate in halogen bonding or other interactions. Nevertheless, there is no specific published research demonstrating the integration of this particular compound into such complex systems.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the behavior of molecules and reactions. However, the application of these methods to "Propane, 1-chloro-2-isocyanato-2-methyl-" appears to be an unexplored area.

Machine Learning in Reaction Prediction and Catalyst Discovery

Machine learning models are increasingly used to predict reaction outcomes and identify optimal catalysts. science24.com These models are trained on large datasets of known reactions. For a specific compound like "Propane, 1-chloro-2-isocyanato-2-methyl-," the absence of a substantial body of experimental reaction data would hinder the development of accurate, specific predictive models. General models could potentially be applied, but their accuracy for this particular substrate would be uncertain without experimental validation.

High-Throughput Computational Screening of Reactivity

High-throughput computational screening is a method used to rapidly evaluate the properties and reactivity of a large number of molecules. This approach could be used to explore the potential reactions of "Propane, 1-chloro-2-isocyanato-2-methyl-" with a wide range of reactants or under various catalytic conditions. However, no such computational screening studies specifically focused on this compound have been reported in the literature.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Other Fields

The unique combination of functional groups in "Propane, 1-chloro-2-isocyanato-2-methyl-" could make it a candidate for cross-disciplinary research, for example, in the development of bioconjugates or functionalized materials for biological applications. The isocyanate moiety is known to react with amines, alcohols, and thiols, which are present in biological molecules. However, there is a lack of published research exploring these potential cross-disciplinary applications for this specific compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing propane, 1-chloro-2-isocyanato-2-methyl- in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential functionalization of propane derivatives. A common approach is the reaction of 2-methyl-2-propanol with phosgene (or safer alternatives like triphosgene) to introduce the isocyanato group, followed by chlorination using reagents such as SOCl₂ or PCl₃. Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, stoichiometry) to maximize yield . Characterization via FTIR (to confirm -NCO absorption at ~2250 cm⁻¹) and NMR (for chloro and methyl groups) is critical .

Q. How can researchers safely handle and store this compound given its reactivity?

- Methodological Answer : The compound’s isocyanato group is moisture-sensitive, requiring anhydrous conditions and inert atmospheres (N₂/Ar). Storage in sealed, dark glass containers at ≤4°C is advised. Safety protocols from SDS data recommend using fume hoods, PPE (gloves, goggles), and spill kits due to its irritant properties . Regular monitoring of container integrity and vapor pressure data (e.g., Antoine equation parameters from ) helps prevent degradation .

Q. What analytical techniques are most effective for purity assessment?

- Methodological Answer : Gas chromatography (GC) with FID/MS detection is ideal for quantifying impurities, while elemental analysis (C, H, N, Cl) validates stoichiometry. Differential scanning calorimetry (DSC) can assess thermal stability, and UV-Vis spectroscopy may detect byproducts if conjugated systems form during synthesis .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) impact synthetic yields?

- Methodological Answer : The chloro and isocyanato groups exhibit divergent reactivity. Hydrolysis of the isocyanato group (-NCO → -NH₂/CO₂) is a key side reaction in aqueous environments, while the chloro group may undergo SN1/SN2 substitution. Kinetic studies using stopped-flow techniques or in-situ IR can monitor intermediate species. Computational modeling (DFT) predicts activation energies for competing pathways, guiding solvent selection (e.g., polar aprotic solvents suppress hydrolysis) .

Q. What computational strategies predict the compound’s reactivity in click chemistry or polymerization applications?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the -NCO group. Transition state modeling (e.g., for urethane formation with alcohols) identifies steric effects from the methyl and chloro substituents. Reaction force field analysis quantifies steric hindrance, which may limit applications in polymer crosslinking .

Q. How can researchers mitigate hazards during large-scale reactions involving reactive intermediates?

- Methodological Answer : Process analytical technology (PAT) tools, such as real-time Raman spectroscopy, track intermediate concentrations to prevent exothermic runaway reactions. Microreactor systems enhance heat/mass transfer for chlorination steps, reducing decomposition risks. Hazard operability (HAZOP) studies, informed by thermochemical data (e.g., ΔfH°gas = -179.9 kJ/mol from ), ensure safe scaling .

Data Contradiction and Validation

Q. How should discrepancies in reported thermochemical data (e.g., vapor pressure) be resolved?

- Methodological Answer : Cross-validate data using multiple sources. For example, Antoine equation parameters from (log₁₀(P) = 1.0542 − 110.567/(T − 221.514)) can be compared with experimental vapor pressure measurements via static or dynamic methods. Statistical tools like Bland-Altman plots assess systematic biases between datasets .

Q. What strategies validate mechanistic hypotheses when experimental data conflicts with computational predictions?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) traces reaction pathways, while advanced MS/MS fragmentation distinguishes isobaric intermediates. Coupling experimental kinetics (e.g., Arrhenius plots) with ab initio calculations (MP2/CBS-QB3) resolves discrepancies. Collaborative platforms like ICReDD integrate multi-scale data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.